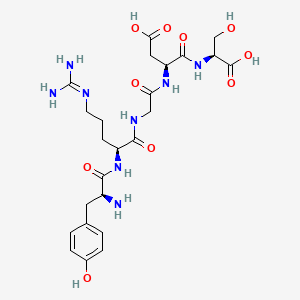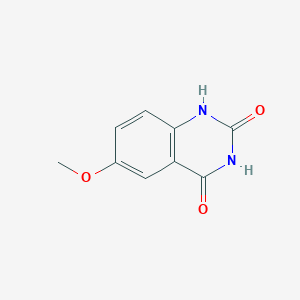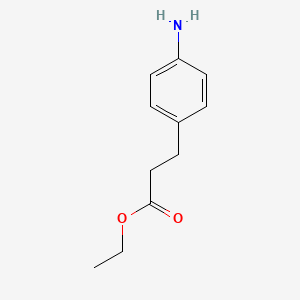
3-(4-氨基苯基)丙酸乙酯
概述
描述
Ethyl 3-(4-aminophenyl)propanoate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including medicinal chemistry and materials science. The compound features an aromatic ring with an amino group, which is linked to a propanoate ester moiety. This structure is indicative of its potential reactivity and the ability to participate in a variety of chemical transformations.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate was reported using a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid followed by reduction and simultaneous esterification . This method showcases the versatility of certain reagents and conditions in synthesizing amino acid esters.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 3-(4-aminophenyl)propanoate has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of intramolecular N–H…O hydrogen bonds . These structural insights are crucial for understanding the physical properties and reactivity of such compounds.
Chemical Reactions Analysis
The chemical reactivity of ethyl esters with amino and cyano functionalities has been explored in various contexts. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is one such reaction, which allows for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . These reactions highlight the potential of ethyl 3-(4-aminophenyl)propanoate to undergo transformations that could be useful in synthesizing biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to ethyl 3-(4-aminophenyl)propanoate can be inferred from their molecular structure and intermolecular interactions. For instance, the supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was studied, revealing a three-dimensional network stabilized by hydrogen bonds and π–π stacking interactions . Such properties are indicative of the potential behavior of ethyl 3-(4-aminophenyl)propanoate in the solid state and its solubility characteristics.
科学研究应用
合成技术
- 3-(3-氨基苯基)丙酸乙酯已通过串联 Knoevenagel 缩合/亚烷基还原工艺有效合成,随后在乙醇中进行氯化亚锡还原,这也使得同时酯化成为可能 (Nagel, Radau, & Link, 2011)。
- 外消旋 3-氨基-3-(4-氰基苯基)丙酸乙酯及其对映异构体通过在纯丁酸丁酯中使用南极假丝酵母脂肪酶 A 进行对映选择性 N-酰化合成已得到证实 (Solymár, Kanerva, & Fülöp, 2004)。
化学相互作用和性质
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate 在晶体堆积中显示出罕见的 N⋯π 和 O⋯π 类型的非氢键相互作用,突出了独特的化学相互作用特征 (Zhang, Wu, & Zhang, 2011)。
- 对 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟丙基)氧基]-4,5-二氟苯基}丙酸乙酯盐酸盐的两种多晶型形式的研究采用了光谱和衍射技术,揭示了由于它们相似的光谱和衍射图谱而导致的分析表征挑战 (Vogt 等,2013)。
药物合成应用
- 在制备药物化合物达比加群酯时合成了 3-[(4-甲基氨基-3-硝基苯甲酰)(吡啶-2-基)氨基]丙酸乙酯 (Huansheng, 2013)。
电化学研究
- 研究了 (四甲基环氨)镍(I) 催化的 2-溴-3-烯丙氧基-和 3-(炔丙氧基)丙酸乙酯的电还原自由基环化,表明在电化学应用中的潜力 (Esteves 等,2005)。
生物催化和对映选择性
- 使用甲基杆菌 Y1-6 的生物催化过程证明了 3-氨基-3-苯基丙酸酯化合物的立体选择性水解,促进了药物中间体的研究 (Li 等,2013)。
作用机制
Target of Action
Ethyl 3-(4-aminophenyl)propanoate primarily targets Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
It is believed to interact with its targets, carbonic anhydrase 1 and 2, leading to changes in their activity
Biochemical Pathways
Given its targets, it may influence pathways related to ph regulation and carbon dioxide transport .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 3-(4-aminophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXFMPAUGJAIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439945 | |
| Record name | Ethyl 3-(4-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-aminophenyl)propanoate | |
CAS RN |
7116-44-1 | |
| Record name | Ethyl 3-(4-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


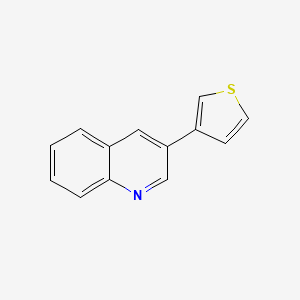
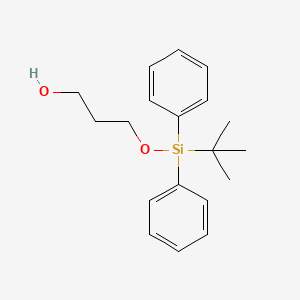
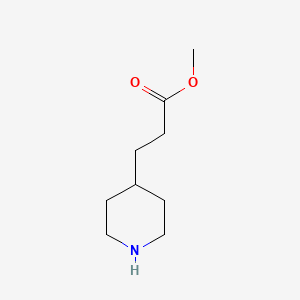


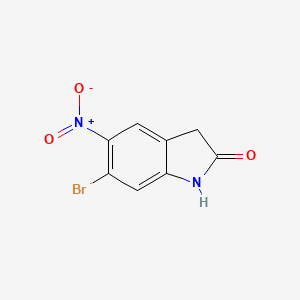


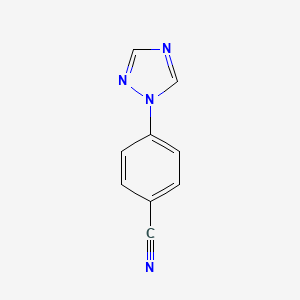
![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)
